molecular formula C23H22O4 B1327017 Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate CAS No. 1134334-95-4

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

Cat. No.: B1327017
CAS No.: 1134334-95-4
M. Wt: 362.4 g/mol
InChI Key: GIXPAQUXEOBSBN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is an organic compound with the molecular formula C17H18O4 It is a derivative of propanoic acid and is characterized by the presence of phenoxy and phenyl groups attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate typically involves the esterification of 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The phenoxy and phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl) or iron(III) chloride (FeCl).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenoxy and phenyl derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups in the compound can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

  • Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate
  • Ethyl 2-(4-hydroxyphenoxy)propanoate
  • Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propionate

Uniqueness: Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups in the same molecule allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXPAQUXEOBSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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